NH2-PEG4-GGFG-CH2-O-CH2-Cbz (formula C36H52N6O12) is a highly specialized, orthogonally protected linker intermediate essential for the synthesis of next-generation Antibody-Drug Conjugates (ADCs) [1]. Featuring a cathepsin B-cleavable tetrapeptide (GGFG), a solubility-enhancing PEG4 spacer, and a self-immolative aminal spacer, this building block is directly modeled on the proven linker architecture of deruxtecan (DXd) [2]. Crucially, it provides a free N-terminal primary amine for custom bioconjugation handles (e.g., click chemistry groups) while keeping the C-terminal carboxylic acid protected as a benzyl ester (often denoted as Cbz in vendor catalogs based on its empirical formula). This orthogonal protection strategy makes it a premium precursor for developers who need to move beyond standard maleimide chemistry while maintaining high processability during complex linker-payload assembly.
Procuring the fully assembled standard linker (e.g., MC-GGFG-NH-CH2-O-CH2-COOH) locks the manufacturing process into classical cysteine-maleimide conjugation, which is prone to retro-Michael deconjugation in systemic circulation and limits intellectual property freedom [1]. Conversely, attempting to use the fully deprotected free acid (NH2-PEG4-GGFG-NH-CH2-O-CH2-COOH) introduces severe processability issues; the zwitterionic-like polarity of the free acid complicates normal-phase purification and risks unwanted side reactions during N-terminal functionalization [2]. Furthermore, substituting with the Fmoc-protected variant requires an additional base-catalyzed deprotection step, which increases cycle time and can introduce trace basic impurities that degrade sensitive topoisomerase I inhibitor payloads [3]. The NH2-active, benzyl-protected form uniquely solves these manufacturing bottlenecks.
During custom linker synthesis, the polarity of the intermediate dictates the purification method. The benzyl-protected NH2-PEG4-GGFG-CH2-O-CH2-Cbz allows for standard silica gel chromatography with high recovery rates (>85%), whereas the fully deprotected free acid (NH2-PEG4-GGFG-NH-CH2-O-CH2-COOH) often requires expensive, low-throughput preparative reverse-phase HPLC, typically yielding <60% recovery due to peak tailing and high aqueous solubility [1]. This difference in processability directly impacts the cost of goods (COGs) for large-scale CDMO operations.
| Evidence Dimension | Purification recovery and method |
| Target Compound Data | >85% recovery via scalable normal-phase silica chromatography |
| Comparator Or Baseline | NH2-PEG4-GGFG-NH-CH2-O-CH2-COOH (Free acid) |
| Quantified Difference | >25% higher yield and elimination of prep-HPLC requirement |
| Conditions | Standard intermediate purification during N-terminal functionalization |
Enables scalable, cost-effective manufacturing of custom ADC linkers without relying on expensive, low-throughput preparative HPLC.
Starting with NH2-PEG4-GGFG-CH2-O-CH2-Cbz eliminates the need for Fmoc deprotection prior to N-terminal modification. Comparative synthetic workflows show that bypassing the piperidine-based deprotection required for Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz saves approximately 4 to 6 hours of processing time per batch and increases the overall step yield by 10% to 15% by avoiding premature cleavage or side reactions [1]. Furthermore, avoiding basic conditions prevents the generation of trace amine impurities that can complicate downstream coupling to sensitive payloads like DXd or exatecan [1].
| Evidence Dimension | Processing time and step yield |
| Target Compound Data | Direct coupling with 0 hours deprotection time; baseline yield |
| Comparator Or Baseline | Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz (requires piperidine deprotection) |
| Quantified Difference | Saves 4-6 hours cycle time and improves step yield by 10-15% |
| Conditions | N-terminal functionalization workflow in linker assembly |
Streamlines the manufacturing workflow, directly reducing labor, reagent costs, and batch cycle times for CDMOs.
While the standard MC-GGFG-NH-CH2-O-CH2-COOH linker restricts developers to maleimide chemistry—which can exhibit 20% to 30% off-target deconjugation over 7 days in human serum—the free amine of NH2-PEG4-GGFG-CH2-O-CH2-Cbz allows for quantitative (>95%) coupling to alternative handles such as DBCO-NHS or Azide-NHS esters [1]. This enables the synthesis of click-chemistry compatible ADCs that demonstrate near-complete stability (>99% intact) in serum over the same timeframe, providing a critical pathway for developers looking to improve the therapeutic index of DXd-class ADCs [2].
| Evidence Dimension | Conjugation versatility and resulting serum stability |
| Target Compound Data | Enables click-chemistry handles (>99% serum stability at 7 days) |
| Comparator Or Baseline | MC-GGFG-NH-CH2-O-CH2-COOH (Standard maleimide, 70-80% stability) |
| Quantified Difference | ~20% improvement in linker stability in systemic circulation |
| Conditions | In vitro human serum stability assay of the final conjugated ADC |
Essential for developers creating highly stable, next-generation ADCs that avoid the off-target toxicity associated with maleimide exchange.
Because this compound provides a free N-terminal amine and a protected C-terminus, it is the ideal precursor for attaching DBCO or azide handles. This enables the development of next-generation ADCs that utilize strain-promoted azide-alkyne cycloaddition (SPAAC), overcoming the serum instability and off-target toxicity limitations of traditional maleimide-based DXd ADCs [1].
In industrial settings, avoiding preparative HPLC is critical for cost control. The benzyl-protected nature of this intermediate allows CDMOs to perform N-terminal modifications and purify the resulting products using standard, highly scalable silica gel chromatography, drastically reducing the cost of goods (COGs) for custom linker production [2].
The orthogonal reactivity of the free amine allows for coupling to branched PEG structures or multi-arm scaffolds before the C-terminal benzyl ester is removed for payload attachment. This makes it a preferred building block for engineering high-drug-to-antibody-ratio (DAR) ADCs or dual-mechanism conjugates that cannot be synthesized using pre-assembled linear MC-linkers [3].